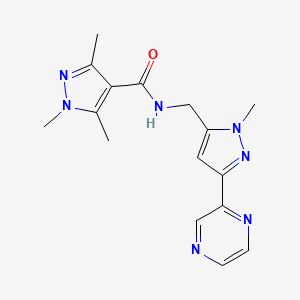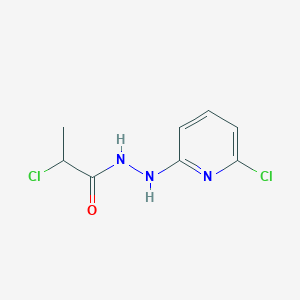
2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide” is a chemical compound with the CAS Number: 66999-54-0. It has a molecular weight of 220.06 .
Molecular Structure Analysis
The InChI code for “2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide” is1S/C7H7Cl2N3O/c8-4-7(13)12-11-6-3-1-2-5(9)10-6/h1-3H,4H2,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-chloro-N’-(6-chloropyridin-2-yl)propanehydrazide” is a solid substance . Its molecular weight is 220.06 .Wissenschaftliche Forschungsanwendungen
Applications in Neurodegenerative Diseases
- Schiff bases derived from 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide have shown promise in the treatment of neurodegenerative disorders like Alzheimer's disease. Bioinformatics tools suggest that these compounds could potentially be used as neuropsychiatric drugs (Avram et al., 2021).
Synthesis and Material Applications
- Novel pyridine-based hydrazone derivatives, including compounds derived from 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have been synthesized using ultrasonication. These compounds demonstrate significant nonlinear optical properties, making them potential candidates for optical device applications like optical limiters and switches (Khalid et al., 2021).
Chemical Synthesis Enhancements
- A study on the lithiation of 2-chloropyridine reveals new methodologies for creating chlorinated pyridinic and bis-heterocyclic synthons, which could be applicable in the synthesis of related compounds like 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide (Choppin et al., 2000).
Corrosion Inhibition
- Hydrazone derivatives, structurally similar to 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have been shown to effectively inhibit corrosion of mild steel in acidic environments. Their adsorption on metal surfaces creates a protective barrier against corrosion (Chaouiki et al., 2020).
Synthesis of C-Nucleosides
- The synthesis of 6-substituted pyridin-3-yl C-nucleosides, which could include derivatives of 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, has been developed, indicating potential applications in pharmaceuticals and biochemistry (Joubert et al., 2007).
Nonlinear Optical Properties
- Propanehydrazides, structurally related to 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have been synthesized and analyzed for their third-order nonlinear optical properties, suggesting potential applications in optoelectronic devices (Naseema et al., 2012).
Corrosion Inhibition by Naproxen-Based Hydrazone Derivatives
- Naproxen-based hydrazones, similar in structure to 2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. They act as mixed-type inhibitors and follow Langmuir adsorption isotherm model (Chafiq et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N'-(6-chloropyridin-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3O/c1-5(9)8(14)13-12-7-4-2-3-6(10)11-7/h2-5H,1H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJRKLKRLVRTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC1=NC(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

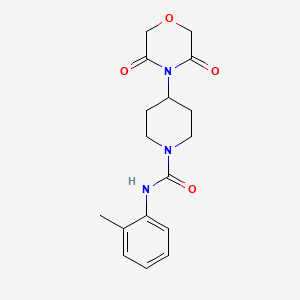
![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)

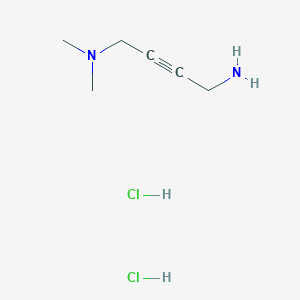
![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)
![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)
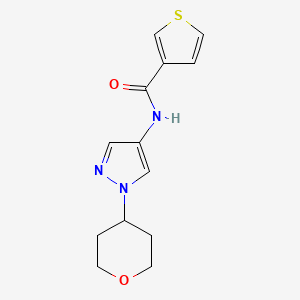
![(E)-4-(Dimethylamino)-N-[2-[(2-phenoxyacetyl)amino]ethyl]but-2-enamide](/img/structure/B2360438.png)
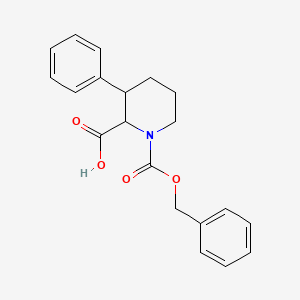
amine dihydrochloride](/img/structure/B2360440.png)
